Picloxydine

Catalog No.
S007018
CAS No.
5636-92-0
M.F
C20H24Cl2N10
M. Wt
475.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picloxydine

CAS Number

5636-92-0

Product Name

Picloxydine

IUPAC Name

1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide

Molecular Formula

C20H24Cl2N10

Molecular Weight

475.4 g/mol

InChI

InChI=1S/C20H24Cl2N10/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30)

InChI Key

YNCLPFSAZFGQCD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N

Synonyms

1,1-(p-chlorophenylguanidinoformimidonyl)bis piperazine, picloxidine, picloxydine, picloxydine dihydrochloride, Vitabact

Canonical SMILES

C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N

Isomeric SMILES

C1N(CCN(C1)/C(=N\C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N\C(=NC3=CC=C(C=C3)Cl)N)/N

Description

The exact mass of the compound Picloxidina is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of organochlorine compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antiprotozoal Activity:

  • Picloxidina has been studied for its potential antiprotozoal activity, meaning it might be effective against parasitic infections caused by protozoa.
  • Some research suggests it may be effective against Leishmania parasites, which cause leishmaniasis Source: PubMed Central article: .
  • More research is needed to confirm these findings and determine the Picloxidina's efficacy and safety for treating leishmaniasis.

Antibacterial Activity:

  • Some scientific studies have investigated the potential antibacterial properties of Picloxidina.
  • Research suggests it may be effective against certain strains of bacteria, but more studies are needed to determine its overall effectiveness as an antibacterial agent Source: Journal of Applied Microbiology research paper.

Other Areas of Investigation:

  • Scientific research into Picloxidina is ongoing, and there may be investigations into its potential use for other medical conditions.
  • It's important to rely on credible sources for information on these studies, as Picloxidina is not yet an approved treatment for any condition.

Important Note:

  • It's important to remember that Picloxidina is still under research investigation.
  • More studies are needed to determine its safety and efficacy for any medical condition.
  • You should not use Picloxidina unless prescribed by a licensed medical professional.

Picloxydine is a bisbiguanide compound, primarily recognized for its antiseptic properties. It is commonly used in ophthalmic solutions, particularly as an active ingredient in eye drops marketed under the trade name Vitabact. The chemical structure of Picloxydine can be represented by the formula C20H26Cl4N10, indicating the presence of multiple chlorine atoms and nitrogen functionalities that contribute to its biological activity and stability in formulations. The compound exhibits a broad spectrum of antimicrobial activity, making it effective against various bacterial strains.

Typical of biguanide compounds. It can participate in:

  • Hydrolysis: In aqueous environments, Picloxydine can hydrolyze, leading to the formation of simpler guanidine derivatives.
  • Oxidation-Reduction: The presence of chlorine atoms allows Picloxydine to engage in redox reactions, which can affect its antibacterial potency.
  • Complexation: Picloxydine can form complexes with metal ions, which may influence its solubility and bioactivity.

These reactions are essential for understanding how Picloxydine behaves in different environments, particularly in biological systems.

Picloxydine exhibits significant biological activity, primarily as an antibacterial agent. Its mechanism of action involves:

  • Disruption of Bacterial Cell Membranes: Picloxydine interacts with the lipid bilayer of bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Biofilm Formation: The compound has demonstrated effectiveness in preventing the formation of biofilms by various bacterial species, which is crucial for its application in dental and ophthalmic products.
  • Antimicrobial Spectrum: Picloxydine is effective against a variety of gram-positive and gram-negative bacteria, making it suitable for treating infections caused by these pathogens.

The synthesis of Picloxydine typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Reacting guanidine derivatives with appropriate aldehydes or ketones to form bisbiguanide structures.
  • Chlorination: Introducing chlorine atoms into the structure through electrophilic aromatic substitution or other chlorination techniques.
  • Purification: Following synthesis, purification processes such as recrystallization or chromatography are employed to isolate pure Picloxydine.

These methods highlight the complexity involved in producing this compound while ensuring high purity and efficacy.

Picloxydine finds numerous applications across various fields:

  • Ophthalmology: Used as an antiseptic in eye drops for treating bacterial conjunctivitis and preventing infections post-surgery.
  • Dental Care: Incorporated into mouthwashes and dental treatments due to its antiplaque properties.
  • Surgical Antiseptics: Utilized in preoperative skin preparations to reduce the risk of surgical site infections.

Its versatility as an antimicrobial agent makes it valuable in both clinical and consumer health products.

Studies on Picloxydine's interactions reveal important insights into its safety and efficacy:

  • Drug Interactions: Research indicates potential interactions with other medications used concurrently, necessitating caution in polypharmacy situations.
  • Toxicological Studies: Investigations have shown that while Picloxydine is generally safe at recommended dosages, it can cause local intolerance reactions such as irritation or allergic responses in some individuals .

Understanding these interactions is crucial for optimizing therapeutic regimens involving Picloxydine.

Picloxydine shares structural and functional similarities with several other antiseptic compounds. Key comparisons include:

CompoundStructure TypePrimary UseUnique Features
ChlorhexidineBisbiguanideAntisepticBroad-spectrum antimicrobial; high stability
BiguanideBiguanideAntidiabetic agentPrimarily used for diabetes management
Benzalkonium ChlorideQuaternary AmmoniumSurface disinfectantEffective against viruses; less effective against spores
TriclosanPhenolic CompoundAntimicrobial agentControversial due to environmental persistence

Picloxydine's uniqueness lies in its specific application as an ophthalmic antiseptic with a targeted mechanism against ocular pathogens while maintaining a favorable safety profile compared to some alternatives.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

474.1562462 g/mol

Monoisotopic Mass

474.1562462 g/mol

Heavy Atom Count

32

UNII

4YC2PY3AEU

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AX - Other antiinfectives
S01AX16 - Picloxydine

Other CAS

5636-92-0

Wikipedia

Picloxydine

Dates

Modify: 2024-02-18
[1]. Newcomb GM, et al. An in vivo comparison of chlorhexidine and picloxydine mouthrinses: a possible association between chemical structure and antiplaque activity. J Periodontol. 1977 May;48(5):282-4.[2]. Obikili AG, et al. A double-blind comparison of picloxydine dihydrochloride (Vitabact eye drops) and sulfacetamide eye drops in the topical therapy of trachoma. Rev Int Trach Pathol Ocul Trop Subtrop Sante Publique. 1988;65(3-4):119-32.

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